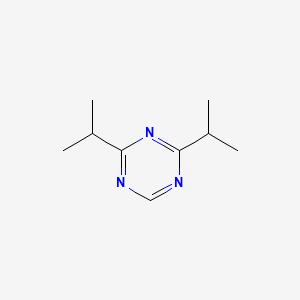![molecular formula C21H17N3 B13135357 1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring attached to a phenylmethyl group, further connected to a biphenyl system. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
The synthesis of 1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazoles. Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents. Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents for various diseases.
Industry: The compound finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in microorganisms, leading to their death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms. They are known for their use in click chemistry and drug development.
1,3,4-Thiadiazoles: These compounds contain sulfur in place of one nitrogen atom and are studied for their diverse biological activities.
Benzotriazoles: These compounds have a fused benzene ring with the triazole ring and are used as corrosion inhibitors and UV stabilizers. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C21H17N3 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C21H17N3/c1-2-6-18(7-3-1)19-9-11-20(12-10-19)21-8-4-5-17(13-21)14-24-16-22-15-23-24/h1-13,15-16H,14H2 |
Clave InChI |
ZLUDXWNESBVQHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)CN4C=NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


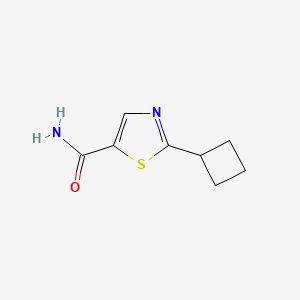
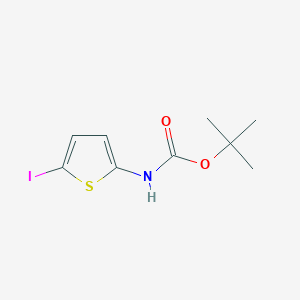
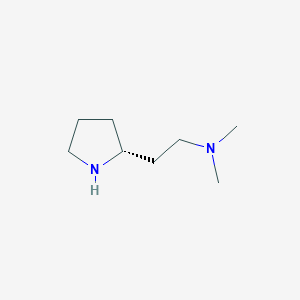
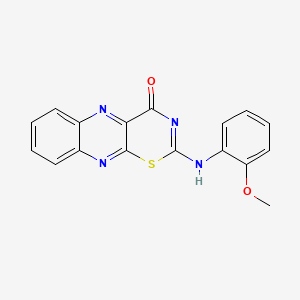
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
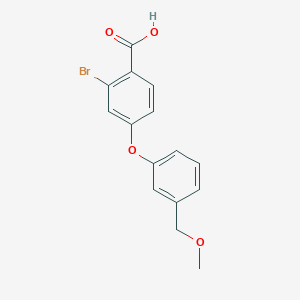
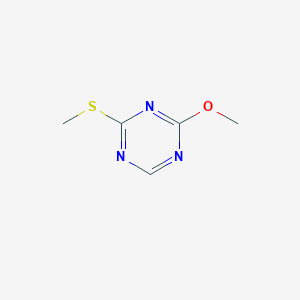


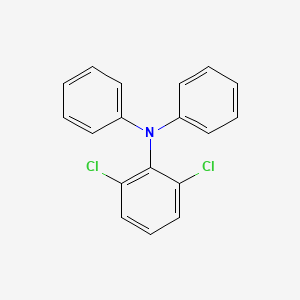
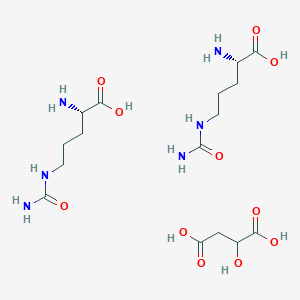
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)
